2-Hydroxy-4,5-dimethoxybenzaldehyde

Description

Properties

IUPAC Name |

2-hydroxy-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKGRPKDQDFXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450826 | |

| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14382-91-3 | |

| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-4,5-dimethoxybenzaldehyde

Executive Summary

2-Hydroxy-4,5-dimethoxybenzaldehyde is a substituted phenolic aldehyde with significant utility as a precursor in organic synthesis, particularly in the development of pharmaceutical compounds and natural products. Its molecular architecture, characterized by an ortho-hydroxyl group, a formyl substituent, and two vicinal methoxy groups, dictates its unique reactivity and spectroscopic signature. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic characterization, and synthetic methodologies. We delve into the mechanistic underpinnings of its synthesis, offering a field-proven experimental protocol for its preparation via the Reimer-Tiemann reaction. The document is structured to serve as a practical reference for laboratory scientists, elucidating the causal relationships between the compound's structure and its chemical behavior.

Introduction: The Significance of a Polysubstituted Benzaldehyde

This compound, also known by synonyms such as 4,5-dimethoxysalicylaldehyde, is an aromatic organic compound with the chemical formula C₉H₁₀O₄.[1] It belongs to the class of hydroxybenzaldehydes and is a derivative of vanillin. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and natural product analogues. Its strategic importance lies in the specific arrangement of its functional groups—aldehyde, hydroxyl, and two methoxy groups—on the benzene ring, which provides multiple reactive sites for further chemical transformations. Understanding the interplay of these groups is critical for predicting its reactivity and for designing efficient synthetic pathways in drug discovery and materials science.[2]

Molecular Structure and Physicochemical Properties

The core of this compound is a benzene ring substituted at positions 1, 2, 4, and 5. The IUPAC name, this compound, precisely describes this arrangement.[1]

-

Position 1 (C1): The aldehyde group (-CHO) is the principal functional group. Its carbonyl carbon is sp² hybridized, and the group is a moderate deactivator and meta-director in electrophilic aromatic substitution, though the overall reactivity is dominated by the powerfully activating hydroxyl and methoxy groups.

-

Position 2 (C2): The hydroxyl group (-OH) is a strong activating, ortho-, para-directing group. Its proximity to the aldehyde group allows for intramolecular hydrogen bonding, which influences the compound's physical properties, such as its boiling point and solubility, as well as its spectral characteristics.

-

Positions 4 and 5 (C4, C5): The two methoxy groups (-OCH₃) are also strong activating, ortho-, para-directing groups. Their presence significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.

The synergistic electronic effects of the hydroxyl and methoxy groups make the aromatic ring electron-rich, facilitating reactions like formylation on its precursor.

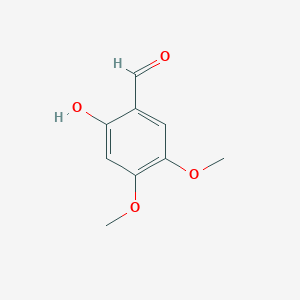

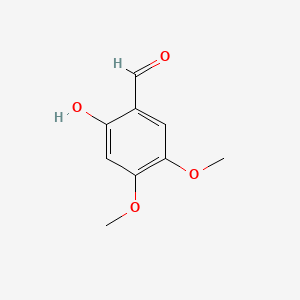

Visualizing the Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties of the compound, compiled from authoritative databases.

| Property | Value | Source(s) |

| CAS Number | 14382-91-3 | [1][3] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | Solid | [3] |

| Boiling Point | 315.76 °C | [4] |

| Density | 1.235 g/cm³ | [4] |

| SMILES | COC1=C(C=C(C(=C1)C=O)O)OC | [1] |

| InChIKey | XIKGRPKDQDFXLF-UHFFFAOYSA-N | [1][3] |

Spectroscopic Characterization

Spectroscopic analysis provides empirical validation of the molecular structure. The key features expected in NMR, IR, and MS spectra are directly correlated to the functional groups and their positions.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. One would expect to see distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the phenolic hydroxyl proton (variable, often broad), two aromatic singlets for the protons at C3 and C6, and two singlets for the non-equivalent methoxy groups.

-

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. Key signals include the carbonyl carbon of the aldehyde (~190-195 ppm), carbons attached to oxygen (C2, C4, C5) in the aromatic region (~140-160 ppm), unsubstituted aromatic carbons (C3, C6), and the two methoxy carbons (~55-60 ppm).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups.[6] A broad absorption band around 3200-3400 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl group. A strong, sharp peak around 1650-1680 cm⁻¹ corresponds to the C=O stretching of the conjugated aldehyde. C-O stretching from the methoxy and hydroxyl groups will appear in the 1200-1300 cm⁻¹ region, and C-H stretching from the aromatic ring and methyl groups will be observed around 2800-3100 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion (M⁺) peak at m/z 182, corresponding to the molecular weight of the compound.[6] Common fragmentation patterns would involve the loss of a hydrogen atom (M-1), a methyl group (M-15), or the formyl group (M-29).

Synthesis and Regioselectivity: The Art of Formylation

The most common synthetic route to this compound is the electrophilic formylation of the corresponding phenol, 3,4-dimethoxyphenol . The challenge in this synthesis is controlling the regioselectivity—directing the incoming formyl group to the desired position on the aromatic ring. The powerful activating effects of the hydroxyl and two methoxy groups direct the electrophile primarily to the positions ortho and para to the hydroxyl group.

Two classic name reactions are particularly relevant for this transformation: the Reimer-Tiemann reaction and the Duff reaction .[7]

The Reimer-Tiemann Reaction

This reaction involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[8] The key insight here is that the reaction does not proceed via a simple electrophilic attack by chloroform. Instead, the base deprotonates chloroform to form the trichloromethanide anion (:CCl₃⁻), which rapidly undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[9][10]

The phenoxide, formed by the deprotonation of 3,4-dimethoxyphenol, is highly nucleophilic. It attacks the electron-deficient dichlorocarbene, preferentially at the ortho position due to coordination with the sodium cation.[11] Subsequent hydrolysis of the resulting dichloromethyl intermediate under basic conditions yields the final aldehyde product.[10] While effective for ortho-formylation, this method can sometimes suffer from moderate yields and the formation of byproducts.[11]

Visualizing the Reimer-Tiemann Mechanism

Caption: Key stages of the Reimer-Tiemann reaction mechanism.

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol or acetic acid.[12] The reaction mechanism involves the delivery of a methine group from HMTA to the aromatic ring, forming an iminium ion intermediate.[13] A subsequent intramolecular redox reaction and hydrolysis yields the aldehyde.[12] The Duff reaction is often noted for its selectivity for the ortho position but can sometimes result in low yields.[7][14]

Experimental Protocol: Synthesis via Reimer-Tiemann Formylation

This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound from 3,4-dimethoxyphenol. The causality for each step is explained to ensure reproducibility and safety.

Objective: To synthesize this compound via ortho-formylation.

Materials:

-

3,4-Dimethoxyphenol (1.0 equiv)

-

Sodium hydroxide (NaOH) (8.0 equiv)

-

Chloroform (CHCl₃) (2.0 equiv)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3,4-dimethoxyphenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water.

-

Rationale: A strong base is required to generate both the phenoxide and the dichlorocarbene. Ethanol acts as a co-solvent to improve the solubility of the organic starting material in the aqueous base.[11]

-

-

Heating and Reagent Addition: Heat the solution to 70 °C with vigorous stirring. Once the temperature is stable, add chloroform (2.0 equiv) dropwise via the dropping funnel over a period of 1 hour.

-

Rationale: Dropwise addition of chloroform controls the exothermic reaction and the rate of dichlorocarbene formation, minimizing side reactions. Heating accelerates the reaction rate.[11]

-

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 70 °C for an additional 3 hours.

-

Rationale: This ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.

-

Rationale: Removing the organic co-solvent facilitates the subsequent aqueous workup steps.

-

-

Workup - Neutralization: Carefully acidify the remaining aqueous solution to a pH of 4-5 using a 2M HCl solution. Perform this step in an ice bath.

-

Rationale: Acidification protonates the phenoxide product, making it less water-soluble and extractable into an organic solvent. The ice bath manages the heat from the acid-base neutralization.

-

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Rationale: The product is more soluble in ethyl acetate than in the aqueous phase. Multiple extractions ensure efficient recovery.

-

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Rationale: Removing residual water from the organic phase is crucial before solvent evaporation to obtain a pure, dry product.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify further by column chromatography on silica gel or recrystallization if necessary.

-

Rationale: Purification removes unreacted starting materials and any byproducts, yielding the desired high-purity aldehyde.

-

Applications in Research and Drug Development

The true value of this compound for drug development professionals lies in its role as a versatile scaffold. Its functional groups are handles for building molecular complexity.

-

Synthesis of Heterocycles: The ortho-hydroxyaldehyde moiety is a classic precursor for synthesizing coumarins (via Perkin or Knoevenagel condensation) and chalcones, which are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties.[15]

-

Natural Product Synthesis: This compound is a structural component or a synthetic precursor to various natural products. It has been isolated from plants and is recognized for its potential biological activities, including inhibiting bacterial growth by preventing protein synthesis.[16]

-

Enzyme Inhibition: Derivatives of substituted benzaldehydes are often explored as enzyme inhibitors. For instance, related structures have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production.[17]

Conclusion

This compound is more than a simple aromatic compound; it is a strategically functionalized building block with a well-defined molecular structure that enables a diverse range of chemical transformations. A thorough understanding of its electronic properties, spectroscopic signatures, and the regiochemical nuances of its synthesis is essential for its effective use in research and development. The methodologies and insights presented in this guide are intended to provide researchers with the authoritative grounding necessary to confidently utilize this valuable intermediate in the pursuit of novel chemical entities.

References

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

-

Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Retrieved from [Link]

-

YouTube. (2023, December 13). Mechanism of Reimer Tiemann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). New Opportunities with the Duff Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018, June 8). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved from [Link]

-

Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Journal of Chongqing University. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

-

Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols. Retrieved from [Link]

-

I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

-

Why 2-Hydroxy-4-methoxybenzaldehyde is Crucial for Pharmaceutical Synthesis. (2026, January 7). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR]. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

-

What are the future research directions involving 2,5-Dimethoxybenzaldehyde?. (2024, December 16). Retrieved from [Link]

-

ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2,5-dimethoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2,5-dimethoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | C9H10O4 | CID 10986908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 14382-91-3 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 4-Hydroxy-2,5-dimethoxybenzaldehyde | C9H10O4 | CID 14920977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Sciencemadness Discussion Board - Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

- 13. Duff reaction [a.osmarks.net]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. This compound | 14382-91-3 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Isolation of 2-Hydroxy-4,5-dimethoxybenzaldehyde from Natural Sources

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the isolation of the natural product 2-Hydroxy-4,5-dimethoxybenzaldehyde. The methodologies detailed herein are synthesized from established phytochemical practices and aim to provide a scientifically rigorous framework for the successful extraction, purification, and characterization of this compound.

Introduction and Significance

This compound is a substituted phenolic aldehyde that has been identified as a constituent of certain plant species. Phenolic compounds as a class are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, which often stem from their antioxidant properties and ability to interact with various biological targets. While its isomer, 2-hydroxy-4-methoxybenzaldehyde, is more widely studied and known for its antimicrobial and antioxidant effects, this compound presents a unique substitution pattern that warrants further investigation into its bioactivity.[1] The isolation of this compound in a pure form is the critical first step for any such investigation, enabling accurate biological screening and structure-activity relationship studies.

This document will provide a comprehensive guide to the isolation of this compound, with a focus on the underlying scientific principles that govern the selection of each methodological step.

Natural Occurrence

The primary documented natural source of this compound is the plant genus Neorautanenia. Specifically, it has been identified in Neorautanenia amboensis. It is important to note that the concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and time of harvest. Therefore, a preliminary phytochemical screening of the plant material is always recommended.

While not a direct source, the study of related compounds from other plant species can provide valuable insights into potential isolation strategies. For instance, the isomer 2-hydroxy-4-methoxybenzaldehyde is a major volatile component in the roots of plants such as Decalepis hamiltonii, Hemidesmus indicus, and Mondia whitei.[1] The extraction methods used for these, such as steam distillation, can be considered, although their applicability will depend on the volatility and stability of the target compound.

A Framework for Isolation and Purification

The isolation of a specific natural product from a complex plant matrix is a multi-step process that relies on the differential physicochemical properties of the target compound and the other constituents. The general workflow for the isolation of this compound can be conceptualized as follows:

Caption: Generalized workflow for the isolation of this compound.

Step-by-Step Experimental Protocols

The following protocols are based on established phytochemical techniques and provide a robust starting point for the isolation of this compound. Optimization may be required based on the specific plant material and laboratory conditions.

-

Collection and Identification: Collect the root or relevant plant part of Neorautanenia amboensis. Ensure proper botanical identification to avoid misidentification.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle. This prevents enzymatic degradation of secondary metabolites.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

The choice of solvent is critical and should be based on the polarity of the target compound. Given the presence of a hydroxyl group and two methoxy groups, this compound is expected to have intermediate polarity.

-

Solvent Selection: Solvents such as methanol, ethanol, or dichloromethane are suitable for the initial extraction.[2] A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can also be effective for preliminary fractionation.

-

Maceration:

-

Soak the powdered plant material in the chosen solvent (e.g., methanol) in a large container at a ratio of 1:10 (w/v).

-

Allow the mixture to stand for 48-72 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3]

-

Stationary Phase: Silica gel (70-230 mesh) is a common and effective stationary phase for the separation of moderately polar compounds.

-

Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed.

-

Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with a low polarity solvent system (e.g., 100% hexane or a high hexane to ethyl acetate ratio).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is shown in the table below.

-

Collect fractions of a consistent volume (e.g., 20-30 mL) in test tubes.

-

| Solvent System (Hexane:Ethyl Acetate) | Purpose |

| 100:0 to 90:10 | Elution of non-polar compounds |

| 80:20 to 70:30 | Elution of compounds of low polarity |

| 60:40 to 50:50 | Expected elution range for the target |

| 40:60 to 0:100 | Elution of more polar compounds |

Table 1: Suggested Gradient for Column Chromatography.

TLC is an essential tool for monitoring the separation achieved during column chromatography.

-

Procedure:

-

Spot a small amount of each collected fraction onto a silica gel TLC plate.

-

Develop the plate in a chamber containing a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).

-

Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid spray followed by heating).

-

-

Analysis:

-

Fractions showing a spot with the same retention factor (Rf) and similar appearance are pooled together.

-

The Rf value is a characteristic of a compound in a specific solvent system and can be used to track the target molecule.

-

For fractions that appear to contain the pure compound, crystallization can be employed to achieve a high degree of purity.

-

Solvent Selection: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents, such as dichloromethane/hexane or ethyl acetate/hexane, can be effective.

-

Procedure:

-

Dissolve the pooled, dried fractions in a minimal amount of a hot solvent in which it is highly soluble.

-

Slowly add a "non-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote the formation of well-defined crystals.

-

Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

-

Dry the crystals under vacuum.

-

Structural Elucidation and Characterization

Once the pure compound is isolated, its structure must be confirmed using spectroscopic techniques. The data obtained should be compared with literature values if available.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, with reference to similar compounds.

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Signals for an aldehyde proton (singlet, ~9.5-10.0 ppm), aromatic protons (with specific splitting patterns indicating the substitution on the benzene ring), two methoxy group protons (singlets, ~3.8-4.0 ppm), and a phenolic hydroxyl proton (singlet, may be broad and exchangeable with D₂O).[4] |

| ¹³C NMR (Carbon NMR) | Resonances for a carbonyl carbon (~190-200 ppm), aromatic carbons (in the range of ~110-160 ppm), and two methoxy carbons (~55-60 ppm). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₉H₁₀O₄ (182.17 g/mol ). Fragmentation patterns can provide further structural information, such as the loss of a methyl group or a carbonyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for a hydroxyl group (broad, ~3200-3400 cm⁻¹), an aldehyde C-H stretch (~2850 and ~2750 cm⁻¹), a conjugated carbonyl group (~1650-1680 cm⁻¹), and C-O stretches for the methoxy groups.[4] |

Table 2: Expected Spectroscopic Data for this compound.

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a liquid chromatograph).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Conclusion

The successful isolation of this compound from its natural source, Neorautanenia amboensis, is achievable through a systematic application of standard phytochemical techniques. The process, while requiring careful execution and optimization, is based on the fundamental principles of extraction and chromatography. The detailed protocols and conceptual framework provided in this guide serve as a comprehensive resource for researchers embarking on the isolation of this and other related natural products. The availability of the pure compound will undoubtedly facilitate further research into its biological properties and potential applications.

References

- Rathi, R. S., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 105-110.

- Nagarajan, S., & Rao, L. J. (2003). Determination of 2-hydroxy-4-methoxy benzaldehyde in roots of Decalepis hamiltonii (Wight and Arn.) and Hemidesmus indicus R. Br.

- Kubo, I., & Kinst-Hori, I. (1999). 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants. Planta Medica, 65(1), 19-22.

- Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from N

- Isolation, structure elucidation and analytical methodologies for n

- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.).

- CONVENIENT CONVERSION OF 2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI (HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS. (n.d.).

- What is an easy way for isolation? (2013).

- Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae). (2023). PMC - NIH.

- Strategies of solvent system selection for the isolation of flavonoids by counter-current chromatography. (n.d.).

- 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (n.d.).

- Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton gu

- Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (n.d.).

- ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA. (n.d.).

- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024).

Sources

An In-depth Technical Guide to 2-Hydroxy-4,5-dimethoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,5-dimethoxybenzaldehyde, a substituted phenolic aldehyde, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a versatile intermediate, its unique arrangement of functional groups—a hydroxyl, two methoxy groups, and an aldehyde on a benzene ring—offers a rich scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed synthetic methodologies, spectral analysis, and its applications, particularly in the realm of drug discovery and development.

This compound is a naturally occurring substance found in some plants, such as those from the genus Neorautanenia. It has demonstrated biological activities, including antibacterial properties, which are attributed to its ability to bind to ribosomes and inhibit protein synthesis[1]. Its structural similarity to other biologically active benzaldehydes has made it a valuable target for both academic research and industrial applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for the purification of its products. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| CAS Number | 14382-91-3 | [1][2] |

| Appearance | Solid | [3] |

| Boiling Point | 315.76 °C | [4] |

| Density | 1.235 g/cm³ | [4] |

| Flash Point | 127.092 °C | [4] |

| Refractive Index | 1.568 | [4] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several formylation reactions of the corresponding phenol. The Reimer-Tiemann and Duff reactions are two common methods employed for this purpose, both of which introduce an aldehyde group onto the aromatic ring.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform in a basic solution[5][6]. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then electrophilically attacks the electron-rich phenoxide ion[5][6][7]. For the synthesis of this compound, the starting material would be 3,4-dimethoxyphenol. The hydroxyl group of the phenol directs the formylation to the ortho position.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamine as the formylating agent in the presence of an acid[1]. This reaction is particularly effective for phenols with electron-donating substituents[1]. The mechanism involves the formation of an iminium ion from hexamine, which then acts as the electrophile in an aromatic substitution reaction[1].

Below is a generalized experimental protocol for the synthesis of a hydroxybenzaldehyde via the Reimer-Tiemann reaction, which can be adapted for 3,4-dimethoxyphenol.

Experimental Protocol: Reimer-Tiemann Formylation of a Phenol

-

Dissolution of Phenol: Dissolve the starting phenol (e.g., 3,4-dimethoxyphenol) in an aqueous solution of a strong base, such as sodium hydroxide (10-40%), in a round-bottom flask equipped with a reflux condenser and a dropping funnel[7].

-

Addition of Chloroform: Heat the solution to the desired reaction temperature (typically 60-70 °C) with vigorous stirring[7]. Add chloroform dropwise to the reaction mixture over a period of time[7]. The reaction is often exothermic and may require cooling to maintain the desired temperature[6].

-

Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction mixture at the same temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of 4-5[7].

-

Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or diethyl ether[7].

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the pure hydroxybenzaldehyde.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in organic synthesis and drug development. Its well-defined physical and chemical properties, coupled with its accessibility through established synthetic routes, make it an attractive starting material for the creation of novel molecules with diverse biological activities. This guide has provided a comprehensive overview of its key characteristics to aid researchers and scientists in its effective utilization.

References

Click to expand

-

Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (URL: [Link])

-

Reimer–Tiemann reaction - Wikipedia. (URL: [Link])

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170) - Human Metabolome Database. (URL: [Link])

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (URL: [Link])

-

Showing Compound 2-Hydroxy-4-methoxybenzaldehyde (FDB005824) - FooDB. (URL: [Link])

-

2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol | PDF | Sodium Hydroxide - Scribd. (URL: [Link])

-

Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (URL: [Link])

-

Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol. (URL: [Link])

-

Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (URL: [Link])

-

4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (URL: [Link])

-

Reimer–Tiemann reaction - Wikipedia. (URL: [Link])

-

Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol | Request PDF - ResearchGate. (URL: [Link])

-

13C NMR Spectrum (PHY0032058) - PhytoBank. (URL: [Link])

-

This compound - Optional[Vapor Phase IR] - Spectrum. (URL: [Link])

-

This compound | C9H10O4 | CID 10986908 - PubChem. (URL: [Link])

-

A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (URL: [Link])

-

2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC - NIH. (URL: [Link])

-

FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. (URL: [Link])

-

Duff reaction using 4-methoxyphenol : r/chemhelp - Reddit. (URL: [Link])

-

2-Hydroxy-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

2-Hydroxy-4-methoxybenzaldehyde: A Key Intermediate for Pharmaceutical Synthesis. (URL: [Link])

-

2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem. (URL: [Link])

-

(PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review - ResearchGate. (URL: [Link])

-

Preparation method of 2,5-dihydroxybenzaldehyde - Eureka | Patsnap. (URL: [Link])

-

Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Powered by XMB 1.9.11. (URL: [Link])

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (URL: [Link])

-

Benzaldehyde, 2,5-dimethoxy- - the NIST WebBook. (URL: [Link])

-

2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. (URL: [Link])

-

UV/Vis+ Photochemistry Database - Aromatic Substances - science-softCon. (URL: [Link])

-

a UV–Vis–NIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline.... - ResearchGate. (URL: [Link])

Sources

- 1. This compound | 14382-91-3 [chemicalbook.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14382-91-3 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Hydroxy-4,5-dimethoxybenzaldehyde

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Hydroxy-4,5-dimethoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development and organic chemistry, this document serves as a robust resource for spectral interpretation, compound characterization, and a deeper understanding of substituent effects in NMR spectroscopy.

Introduction: The Significance of this compound and its NMR Fingerprint

This compound is a substituted aromatic aldehyde with significant applications in organic synthesis and as a precursor for various pharmaceutical and biologically active compounds. Its unique substitution pattern, featuring a hydroxyl, two methoxy groups, and an aldehyde function on the benzene ring, gives rise to a distinct electronic environment. Understanding the 13C NMR spectrum of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the precise 13C NMR chemical shifts, the rationale behind their assignment based on fundamental principles of substituent effects, and a detailed protocol for acquiring high-quality spectral data.

13C NMR Chemical Shift Data of this compound

The experimentally observed 13C NMR chemical shifts for this compound in Dimethyl Sulfoxide-d6 (DMSO-d6) are summarized in the table below. The assignment of each resonance to a specific carbon atom is based on a thorough analysis of substituent effects and comparison with structurally related analogs.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 190.9 |

| C2 | 152.7 |

| C4 | 148.3 |

| C5 | 131.5 |

| C1 | 128.5 |

| C6 | 108.5 |

| C3 | 106.2 |

| 4-OCH3 | 56.2 (estimated) |

| 5-OCH3 | 55.8 (estimated) |

Note: The chemical shifts for the methoxy carbons are estimated based on typical values for aryl methoxy groups and were not explicitly reported in the primary data source.

Assignment and Rationale: Decoding the Substituent Effects

The assignment of the 13C NMR chemical shifts in this compound is governed by the electronic effects of the four substituents on the benzene ring. The interplay of inductive and resonance effects of the hydroxyl (-OH), two methoxy (-OCH3), and the aldehyde (-CHO) groups determines the electron density at each carbon atom, which in turn dictates its chemical shift.

The aldehyde group (-CHO) is a strong electron-withdrawing group, both through induction and resonance. This deshielding effect is most pronounced on the carbonyl carbon itself, which resonates at a very downfield chemical shift of 190.9 ppm.[1][2] The ipso-carbon (C1) to which the aldehyde is attached is also deshielded.

The hydroxyl (-OH) and methoxy (-OCH3) groups are strong electron-donating groups through resonance, while being inductively electron-withdrawing due to the electronegativity of the oxygen atoms. The resonance effect, however, is dominant and leads to an increase in electron density (shielding) at the ortho and para positions relative to these substituents.

A detailed analysis of the aromatic region allows for the following assignments:

-

C2 (152.7 ppm): This carbon is directly attached to the strongly electron-donating hydroxyl group, leading to a significant downfield shift.

-

C4 (148.3 ppm): This carbon is attached to a methoxy group and is para to the hydroxyl group, resulting in a substantial deshielding effect.

-

C5 (131.5 ppm): This carbon is attached to the other methoxy group and is meta to the hydroxyl group.

-

C1 (128.5 ppm): This is the ipso-carbon attached to the electron-withdrawing aldehyde group.

-

C6 (108.5 ppm): This carbon is ortho to the hydroxyl group and meta to the aldehyde group, experiencing a strong shielding effect from the hydroxyl group.

-

C3 (106.2 ppm): This carbon is ortho to the aldehyde group and para to the hydroxyl group, experiencing a strong shielding effect.

The following Graphviz diagram illustrates the key electronic effects of the substituents that influence the 13C NMR chemical shifts.

Caption: Electronic effects of substituents on the 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Amount: Accurately weigh 15-25 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6). Ensure the solvent is free from particulate matter.

-

Dissolution: Gently agitate the sample until the solid is completely dissolved. Sonication may be used sparingly if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d6. Perform automated or manual shimming to achieve a narrow and symmetrical lock signal, which is indicative of a homogeneous magnetic field.

-

Acquisition Parameters (for a qualitative 1D 13C spectrum):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width (SW): Approximately 220-240 ppm, centered around 110 ppm.

-

Acquisition Time (AQ): 1.0 to 1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. For more quantitative results, a longer delay (5-10 seconds) is advisable.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

3. Data Processing:

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automated or manual baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the center of the DMSO-d6 septet to 39.52 ppm.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Mass spectrometry fragmentation of 2-Hydroxy-4,5-dimethoxybenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-4,5-dimethoxybenzaldehyde

Abstract

This technical guide provides a detailed exploration of the mass spectrometric behavior of this compound (C₉H₁₀O₃, M.W. 166.17 g/mol ), a substituted aromatic aldehyde of interest in various chemical and biological research fields. As a Senior Application Scientist, this document synthesizes foundational principles with field-proven insights to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The causality behind experimental choices, the interpretation of the resulting spectra, and detailed protocols are provided to ensure a self-validating and authoritative guide.

Introduction: The Molecule and the Method

This compound is a polysubstituted aromatic compound featuring an aldehyde, a hydroxyl, and two methoxy functional groups. The relative positions of these groups—particularly the ortho-hydroxyl group to the aldehyde—create a unique electronic environment that directly governs its fragmentation behavior in mass spectrometry.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. Understanding the specific fragmentation patterns is paramount for unequivocal structural elucidation and identification within complex matrices. This guide focuses on two of the most prevalent ionization techniques:

-

Electron Ionization (EI): A hard ionization technique that uses high-energy electrons (typically 70 eV) to induce ionization and extensive, reproducible fragmentation. It is ideal for structural characterization and library matching.

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution, typically resulting in protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation. It is the cornerstone of liquid chromatography-mass spectrometry (LC-MS).

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, this compound undergoes significant fragmentation, providing a rich fingerprint for its structure. The process begins with the formation of a molecular radical cation (M⁺•) at m/z 166 . The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses, heavily influenced by the functional groups.

Key Fragmentation Reactions in EI-MS

The primary fragmentation events involve the loss of substituents from the aromatic ring, which are characteristic of substituted benzaldehydes and phenols.

-

Loss of a Methyl Radical (•CH₃): The most facile initial fragmentation is the cleavage of a methyl group from one of the methoxy substituents. This results in a highly stable, resonance-delocalized ion at m/z 151 . This is often the base peak or one of the most intense peaks in the spectrum of methoxy-substituted aromatics[1].

-

Loss of a Hydrogen Radical (H•): A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen, leading to the formation of a stable acylium ion [M-H]⁺ at m/z 165 [2][3].

-

Sequential Loss of CO: Following the initial loss of a methyl radical, the resulting ion at m/z 151 can undergo a subsequent loss of a neutral carbon monoxide (CO) molecule. This is a characteristic fragmentation of phenolic compounds and leads to a significant fragment ion at m/z 123 .

-

Loss of the Formyl Radical (•CHO): Cleavage of the entire aldehyde group results in a fragment at m/z 137 [2][4].

Proposed EI Fragmentation Scheme

The interplay of these fragmentation routes provides a detailed structural signature. The molecular ion at m/z 166 serves as the entry point for competing pathways, primarily initiated by the loss of a methyl radical.

Caption: Key ESI-MS/MS fragmentation pathways in positive and negative ion modes.

Summary of Major ESI-MS/MS Fragment Ions

| Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Comments |

| Positive | 167 ([M+H]⁺) | 135 | CH₃OH | Common loss from protonated methoxy aromatics.[5] |

| 149 | H₂O | Possible loss of water. | ||

| Negative | 165 ([M-H]⁻) | 150 | •CH₃ | Characteristic loss of a methyl radical from the phenoxide. |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This method is ideal for analyzing the pure compound or its presence in a volatile matrix.

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane).

-

GC System:

-

Injector: Split/splitless inlet, 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

-

-

MS System (EI):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Protocol 2: LC-ESI-MS Analysis

This method is suited for analyzing the compound in liquid samples, such as reaction mixtures or biological extracts.[6]

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of ~1-10 µg/mL. Filter through a 0.22 µm syringe filter.

-

LC System:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 5 mM Ammonium Acetate (for negative mode).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS System (ESI):

-

Ion Source: Electrospray Ionization (ESI), operating in both positive and negative modes.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

MS1 Scan Range: m/z 100 to 500.

-

MS/MS (CID): Select precursor ions (m/z 167 for positive, m/z 165 for negative) and apply a collision energy of 10-20 eV to induce fragmentation.

-

Conclusion

The mass spectrometric fragmentation of this compound is a predictable and informative process governed by its distinct functional groups. Electron Ionization provides a detailed structural fingerprint through extensive fragmentation, initiated primarily by the loss of a methyl radical. In contrast, Electrospray Ionization provides clear molecular weight information and allows for controlled MS/MS experiments that reveal characteristic neutral losses of methanol (positive mode) or radical losses of a methyl group (negative mode). A proficient understanding of these distinct pathways, coupled with robust experimental protocols, empowers researchers to confidently identify and characterize this molecule in their analytical workflows.

References

-

Ding, Y., et al. (2019). Qualitative and Quantitative Analysis for the Chemical Constituents of Tetrastigma hemsleyanum Diels et Gilg Using Ultra-High Performance Liquid Chromatography/Hybrid Quadrupole-Orbitrap Mass Spectrometry. ResearchGate. Available at: [Link]

-

NIST. Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Mass spectrum of Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

Monfregola, L., et al. (2022). Photo-activated Carbon dots (CDs) as Catalysts in the Knoevenagel Condensation: A Mechanistic Study by Dual-Mode Monitoring via ESI-MS. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzaldehyde fragmentation pattern. Available at: [Link]

-

PubChem. 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Li, Y., et al. (2014). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. Available at: [Link]

-

Audier, H. E., et al. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. CORE. Available at: [Link]

-

Ballesteros, E., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed. Available at: [Link]

-

NIST. Benzaldehyde, 2,5-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Silverstein, R. M., et al. (1962). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]

Sources

- 1. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ugto.mx [ugto.mx]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the UV-Vis Absorption Spectrum of 2-Hydroxy-4,5-dimethoxybenzaldehyde

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Hydroxy-4,5-dimethoxybenzaldehyde. While direct, comprehensive spectral data for this specific molecule is not extensively published, this document leverages fundamental principles of spectroscopy and data from structurally analogous compounds to offer a robust theoretical and practical framework. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of substituted benzaldehydes.

Introduction to this compound and its Spectroscopic Importance

This compound, a polysubstituted aromatic aldehyde, belongs to a class of compounds with significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a hydroxyl group, two methoxy groups, and an aldehyde function on a benzene ring, gives rise to a rich electronic structure that can be effectively probed using UV-Vis spectroscopy.

The UV-Vis absorption spectrum is dictated by the electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the conjugated π-system of the benzene ring and the carbonyl group of the aldehyde. The hydroxyl and methoxy substituents, being strong electron-donating groups, are expected to significantly influence the position and intensity of the absorption maxima (λmax) by extending the conjugation and altering the energy levels of the molecular orbitals. Understanding these spectral characteristics is crucial for quantitative analysis, studying reaction kinetics, and elucidating the electronic properties of novel derivatives.

Theoretical Framework: Predicting the UV-Vis Absorption Profile

The UV-Vis spectrum of this compound is primarily shaped by the electronic transitions within its chromophore. The key influencing factors are:

-

The Benzenoid System: The benzene ring provides the fundamental π → π* transitions.

-

The Carbonyl Group: The aldehyde group introduces an n → π* transition, which is typically weak and may be obscured by the stronger π → π* bands.

-

Auxochromes: The hydroxyl (-OH) and methoxy (-OCH3) groups are powerful auxochromes. Their lone pair electrons can delocalize into the aromatic ring, extending the conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the λmax to longer wavelengths compared to unsubstituted benzaldehyde.

Based on structurally similar compounds, such as syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) which exhibits a λmax around 310 nm, it is reasonable to predict that the primary absorption band for this compound in a neutral, non-polar solvent will also lie in this region.[3]

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

This section details a self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure scientific integrity.

Materials and Instrumentation

-

Analyte: this compound (purity ≥97%)

-

Solvents: Spectroscopic grade methanol, ethanol, cyclohexane, and deionized water.

-

pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched 1 cm path length quartz cuvettes.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of spectroscopic grade methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Rationale: Methanol is a common solvent for polar organic compounds and is transparent in the UV-Vis region of interest (above 210 nm).[4]

-

-

Working Solution Preparation:

-

Dilute the stock solution with the chosen solvent (e.g., methanol) to a concentration that yields an absorbance value between 0.1 and 1.0 AU. This typically corresponds to a concentration range of 1-10 µg/mL.

-

Rationale: This absorbance range ensures adherence to the Beer-Lambert Law, which states that absorbance is directly proportional to concentration within a certain range.[5]

-

-

Instrument Setup and Blank Correction:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Fill a clean quartz cuvette with the pure solvent to be used for the working solution. This will serve as the blank.

-

Place the blank cuvette in the reference beam (or sample beam for a baseline scan) and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-600 nm).

-

Rationale: The blank correction subtracts the absorbance of the solvent and the cuvette, ensuring that the final spectrum is solely due to the analyte.[4]

-

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the working solution before filling it.

-

Place the sample cuvette in the sample beam of the spectrophotometer.

-

Acquire the absorption spectrum from 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Workflow Diagram

Caption: Experimental workflow for obtaining the UV-Vis spectrum.

Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly impact the UV-Vis spectrum of polar molecules like this compound. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

-

π → π Transitions:* For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift (shift to longer wavelengths) in polar solvents compared to non-polar solvents.

-

n → π Transitions:* For n → π* transitions, the ground state is more stabilized by hydrogen bonding with polar protic solvents than the excited state. This increases the energy gap of the transition, causing a hypsochromic (blue) shift (shift to shorter wavelengths) in polar protic solvents.

A comparative analysis in different solvents is recommended to fully characterize the compound.

| Solvent | Polarity (Dielectric Constant) | Expected Shift (relative to Cyclohexane) |

| Cyclohexane | 2.0 | Reference (Non-polar) |

| Chloroform | 4.8 | Slight Bathochromic Shift |

| Ethanol | 24.5 | Bathochromic Shift |

| Methanol | 32.7 | Bathochromic Shift |

| Water | 80.1 | Significant Bathochromic Shift |

Influence of pH: Acidochromism

The presence of a phenolic hydroxyl group makes the UV-Vis spectrum of this compound highly sensitive to pH. This is a critical consideration in aqueous solutions or when working with acidic or basic additives.

In an acidic or neutral medium (pH < 8), the hydroxyl group remains protonated. However, in a basic medium (pH > 10), the hydroxyl group will be deprotonated to form a phenolate ion.

Caption: Equilibrium between the protonated and deprotonated forms.

This deprotonation has a profound effect on the electronic structure:

-

The negatively charged oxygen of the phenolate ion is a much stronger electron-donating group than the neutral hydroxyl group.

-

This enhanced electron donation leads to a greater extension of the conjugated system and a significant reduction in the HOMO-LUMO energy gap.

-

Consequently, a pronounced bathochromic shift is observed, often accompanied by a hyperchromic effect (an increase in molar absorptivity). This change is so significant that it can often be observed visually as a color change in the solution.

Therefore, when reporting the UV-Vis spectrum of this compound in aqueous media, the pH of the solution must be controlled and reported.

Summary of Expected Spectral Data

The following table summarizes the predicted UV-Vis absorption data for this compound based on the principles discussed and data from analogous compounds.

| Condition | Expected λmax (nm) | Rationale |

| In a non-polar solvent (e.g., Cyclohexane) | ~300-310 | Baseline for the neutral molecule with minimal solvent interaction. |

| In a polar solvent (e.g., Methanol) | ~310-320 | Bathochromic shift due to stabilization of the more polar π* excited state.[3] |

| In acidic aqueous solution (pH ~4) | ~310-320 | The hydroxyl group is protonated; similar to the spectrum in a polar protic solvent. |

| In basic aqueous solution (pH ~12) | >350 | Significant bathochromic shift due to the formation of the highly conjugated phenolate ion. |

Conclusion

The UV-Vis absorption spectrum of this compound is a powerful tool for its characterization and quantification. The spectrum is predicted to show a primary absorption band around 310 nm in neutral polar solvents, which is subject to bathochromic shifts with increasing solvent polarity. A significant bathochromic and hyperchromic shift is anticipated under basic pH conditions due to the formation of the phenolate ion. The detailed protocol and theoretical considerations provided in this guide offer a comprehensive framework for researchers to accurately measure, interpret, and utilize the UV-Vis spectral data of this compound and its derivatives in their scientific endeavors.

References

- BenchChem. A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.

- ChemicalBook. This compound | 14382-91-3.

- PubChem. This compound.

- Biosynth. This compound | 14382-91-3.

- BenchChem. A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 10986908, this compound.

- Azizi SN, Chaichi MJ, Yousefi M. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. Spectrochim Acta A Mol Biomol Spectrosc. 2009;73(1):101-105.

- National Institutes of Health. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments.

- Rana S, Guzman MI. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Earth and Space Chemistry. 2022;6(10):2473-2485.

- YouTube. Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome.

- TutorChase. How does solvent choice impact UV-Vis spectroscopy readings?.

Sources

Topic: Solubility of 2-Hydroxy-4,5-dimethoxybenzaldehyde in Organic Solvents

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Hydroxy-4,5-dimethoxybenzaldehyde in common organic solvents. Designed for researchers, chemists, and drug development professionals, this document delves into the molecular characteristics governing solubility, presents detailed, field-proven protocols for both qualitative and quantitative assessment, and outlines analytical techniques for accurate measurement. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for optimizing experimental design, from reaction engineering and purification to formulation development.

Foundational Principles: A Molecular-Level Analysis of Solubility

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. This compound (MW: 182.17 g/mol ) is a substituted aromatic aldehyde with a unique combination of functional groups that dictate its interactions with various solvents.[1][2]

Key Structural Features

The molecule's behavior in solution is governed by the interplay of its constituent parts:

-

Aromatic Benzene Ring: The core phenyl group is inherently nonpolar and favors interactions with nonpolar solvents through van der Waals forces.

-

Hydroxyl Group (-OH): This group is highly polar and acts as both a hydrogen bond donor and acceptor. It is a primary driver of solubility in polar protic solvents.[1]

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor.

-

Methoxy Groups (-OCH3): The ether linkages are polar and can accept hydrogen bonds, while the methyl portions contribute to lipophilicity.[1]

The computed XLogP3 value of 1.5 suggests a moderate degree of lipophilicity, indicating that the compound will not be highly soluble in water but will exhibit affinity for various organic solvents.[1] The presence of one hydrogen bond donor and four hydrogen bond acceptors further underscores its potential for interaction with a wide range of solvent types.[1][3]

Caption: Molecular structure and key functional groups.

The "Like Dissolves Like" Paradigm: Predicting Solubility

The fundamental principle of "like dissolves like" provides a robust framework for predicting solubility.[4][5] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of the solute. High solubility is predicted due to these strong, specific interactions. A related compound, 2-Hydroxy-4-methoxybenzaldehyde, is known to be soluble in ethanol.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents have significant dipole moments but lack O-H or N-H bonds. They can effectively solvate the polar regions of the molecule (aldehyde, methoxy ethers) via dipole-dipole interactions. Good solubility is expected. For example, 2-Hydroxy-4-methoxybenzaldehyde is soluble in DMF and DMSO at 30 mg/mL.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The multiple polar functional groups on this compound will limit its solubility in these solvents. Low to negligible solubility is predicted.

Experimental Workflow for Solubility Determination

While theoretical predictions are invaluable for initial solvent screening, empirical determination is essential for obtaining precise, actionable data. The following sections detail a systematic approach to quantifying the solubility of this compound.

Caption: Overall experimental workflow for solubility assessment.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screening provides a quick, semi-quantitative estimate ("soluble," "sparingly soluble," "insoluble") to prioritize solvents for full quantitative analysis.

Methodology:

-

Preparation: Add approximately 20-30 mg of this compound to a small, dry test tube or vial.[7][8]

-

Solvent Addition: Add the selected solvent in 0.5 mL increments.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid against a dark background.

-

Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Sparingly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL of solvent.

-

Insoluble: No visible dissolution of the solid.

-

Protocol 2: Quantitative Isothermal Shake-Flask Method

This equilibrium-based method is the gold standard for determining the precise solubility of a compound at a specific temperature.[9] Its design ensures that the measurement is taken from a truly saturated solution, making the protocol self-validating.

Materials:

-